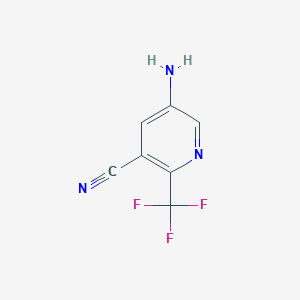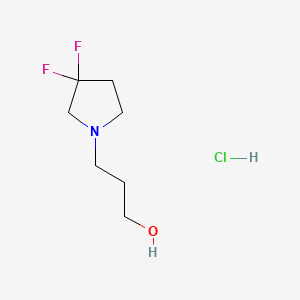![molecular formula C26H24N2O9 B12450053 oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate: This compound features two isoindoline-1,3-dione units connected by an ether bridge, making it a symmetrical molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate typically involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride. The resulting intermediate is then reacted with sodium hydroxide to form the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is used as a ligand in coordination chemistry due to its ability to bind metal ions and form stable complexes.
Biology: The compound has been used in studies investigating the role of metal ions in biological processes such as enzyme activity, protein folding, and gene regulation.
Industry: In industry, the compound’s ability to selectively bind metal ions makes it useful in processes that require metal ion detection and analysis.
Mecanismo De Acción
The mechanism of action of oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate involves binding to metal ions such as copper, zinc, and iron. This binding forms a stable complex that can be easily detected and analyzed. The compound’s high affinity for metal ions allows it to be used in various biochemical and physiological studies.
Comparación Con Compuestos Similares
2,2’-[Oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid: This compound also features isoindoline-1,3-dione units connected by an ether bridge and has similar applications in scientific research.
N-isoindoline-1,3-diones: These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and they have diverse applications in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials.
Uniqueness: Oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate is unique due to its specific structure and high affinity for metal ions, making it particularly useful in studies involving metal-dependent biological processes and the development of diagnostic tools for metal ion-related diseases.
Propiedades
Fórmula molecular |
C26H24N2O9 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
2-[5-[1,3-dioxo-2-(2-propanoyloxyethyl)isoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]ethyl propanoate |
InChI |
InChI=1S/C26H24N2O9/c1-3-21(29)35-11-9-27-23(31)17-7-5-15(13-19(17)25(27)33)37-16-6-8-18-20(14-16)26(34)28(24(18)32)10-12-36-22(30)4-2/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Clave InChI |
USPTZJSSRZOMTE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12449993.png)
![3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12450007.png)


![5-{[(2-fluorophenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12450017.png)

![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![[4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B12450044.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
